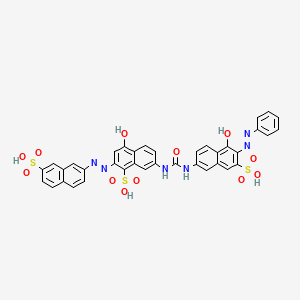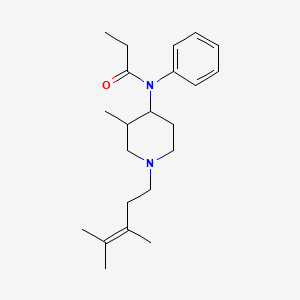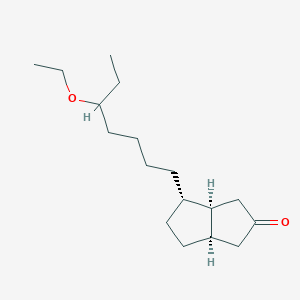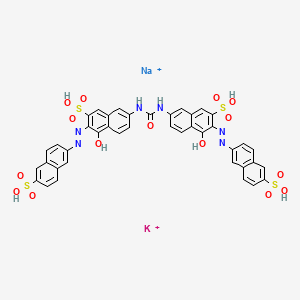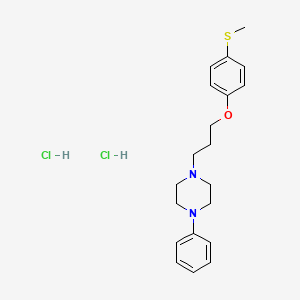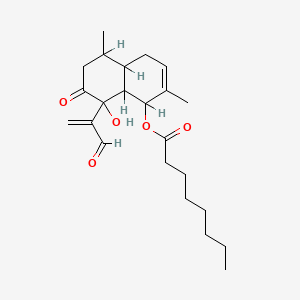
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester typically involves multiple steps. One common method is the malonic ester synthesis, which involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid Esters: Similar in structure and reactivity, used in various synthetic applications.
Acetoacetic Acid Esters: Another class of esters with similar synthetic utility and reactivity.
Pyrazole Derivatives: Compounds with similar functional groups and applications in organic synthesis and medicinal chemistry .
Uniqueness
Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
410532-51-3 |
|---|---|
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[8-hydroxy-2,5-dimethyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-1,4,4a,5,6,8a-hexahydronaphthalen-1-yl] octanoate |
InChI |
InChI=1S/C23H34O5/c1-5-6-7-8-9-10-20(26)28-22-15(2)11-12-18-16(3)13-19(25)23(27,21(18)22)17(4)14-24/h11,14,16,18,21-22,27H,4-10,12-13H2,1-3H3 |
Clave InChI |
CIOKFOGSUONZRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1C2C(CC=C1C)C(CC(=O)C2(C(=C)C=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


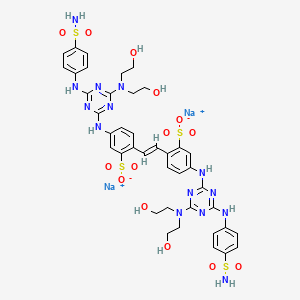

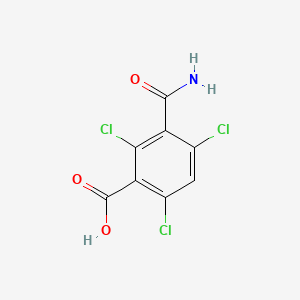

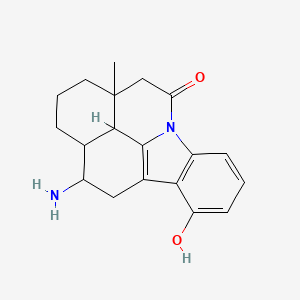
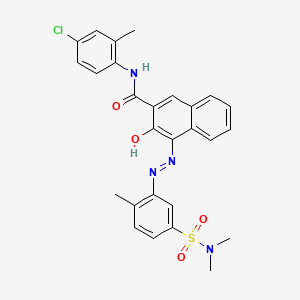
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
